Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-
Description
BenchChem offers high-quality Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexyl-3-[[4-[3-(cyclohexylsulfamoyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h13-14,19-24,31-32,45-48H,7-12,15-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCRXDSCYPSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5CCCCC5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7CCCCC7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066906 | |
| Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23552-74-1 | |
| Record name | 3,3′-[(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23552-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,4-Anthraquinonylenediimino)bis(N-cyclohexyl-2-mesitylenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023552741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,4-ANTHRAQUINONYLENEDIIMINO)BIS(N-CYCLOHEXYL-2-MESITYLENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G554QB9AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzenesulfonamide derivatives have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. This article focuses on the compound Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl- and explores its biological activity based on various studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₅₂N₄O₆S₂ |
| Molecular Weight | 788.04 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
1. Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit carrageenan-induced edema in rat models. The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly effective in reducing perfusion pressure and coronary resistance in isolated rat heart models .
2. Antimicrobial Activity
Benzenesulfonamide derivatives have also demonstrated antimicrobial properties. A study reported that certain compounds showed inhibitory effects against various bacteria, including E. coli, with minimal inhibitory concentrations (MIC) as low as 6.72 mg/mL for some derivatives .
3. Cardiovascular Effects
The cardiovascular implications of benzenesulfonamide derivatives are notable. One study evaluated the interaction of these compounds with calcium channels and found that they could modulate perfusion pressure and coronary resistance in rat hearts . The results indicated a time-dependent decrease in perfusion pressure when exposed to benzenesulfonamide and its derivatives.
Case Studies
Study 1: Evaluation of Perfusion Pressure Changes
In an experimental design to assess the biological activity of benzenesulfonamide on perfusion pressure and coronary resistance:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Results indicated that Compound 4 significantly decreased perfusion pressure compared to controls .
Study 2: Antimicrobial Efficacy Assessment
A separate investigation focused on the antimicrobial activity of various benzenesulfonamide derivatives demonstrated that:
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- This compound has shown promising results in inhibiting enzymes associated with cancer progression, particularly carbonic anhydrase IX . This enzyme is often overexpressed in tumors and plays a role in tumor growth and metastasis. Inhibition of this enzyme can enhance the efficacy of chemotherapy and reduce tumor growth .
- Mechanism of Action : The interaction studies suggest that the compound binds effectively to the active sites of target enzymes through molecular docking studies. These studies often utilize kinetic assays to elucidate binding mechanisms .
-
Antimicrobial Activity :
- Similar compounds within the benzenesulfonamide class have demonstrated antibacterial properties against various pathogens. The specific compound may exhibit similar activity due to its structural features .
Synthetic Methodologies
The synthesis of 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] typically involves several steps:
- Formation of the anthracene derivative.
- Introduction of the sulfonamide group.
- Coupling reactions to achieve the final structure.
Specific methodologies may vary based on desired purity and yield .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with other benzenesulfonamides:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Acetazolamide | Sulfonamide with imide | Carbonic anhydrase inhibition |
| Furosemide | Sulfonamide with diuretic properties | Diuretic action |
| 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] | Complex structure with dual activity | Anticancer and antibacterial potential |
The complexity of 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] allows it to potentially target multiple biological pathways simultaneously .
Case Studies
- Inhibition Studies :
- A study focusing on the inhibition of carbonic anhydrase IX by this compound demonstrated significant potential for therapeutic applications in oncology. The binding affinity was assessed through various biochemical assays.
- Antibacterial Testing :
- Laboratory tests showed that analogs of this compound exhibited activity against strains of bacteria resistant to conventional antibiotics. This suggests that further development could lead to new antimicrobial agents.
Preparation Methods
General Synthetic Strategy
The preparation of Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] typically involves:
Synthesis of the Anthraquinone Diimino Core:
Starting from 1,4-anthraquinone, the introduction of amino groups at the 3,3' positions forms the diimino linkage. This is usually achieved by nucleophilic aromatic substitution or condensation reactions with appropriate amines.Sulfonamide Formation:
The amino groups are then reacted with sulfonyl chlorides derived from 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) to form sulfonamide bonds. The N-cyclohexyl substituent is introduced either by using cyclohexylamine as the nucleophile or by substitution on the sulfonyl chloride.Purification and Characterization:
The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods.
Detailed Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amination of 1,4-anthraquinone | 1,4-Anthraquinone + cyclohexylamine, heat, solvent (e.g., DMF) | 3,3'-Diamino-9,10-anthraquinone derivative |
| 2 | Sulfonylation | Diamino compound + 2,4,6-trimethylbenzenesulfonyl chloride, base (e.g., pyridine or triethylamine), low temperature | Formation of sulfonamide linkages at amino sites |
| 3 | Purification | Recrystallization or column chromatography | Pure Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-] |
Reaction Conditions and Optimization
Temperature: Amination reactions generally require elevated temperatures (80–120 °C) to facilitate nucleophilic substitution on the anthraquinone core. Sulfonylation is typically performed at 0–5 °C to control reactivity and avoid side reactions.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for amination steps. Sulfonylation reactions often use dichloromethane or chloroform with a base to neutralize HCl formed.
Bases: Pyridine or triethylamine are commonly used to scavenge HCl during sulfonylation, improving yield and purity.
Molar Ratios: Equimolar amounts of amine and sulfonyl chloride are used to ensure complete sulfonamide formation.
Research Findings and Data
Yield and Purity
Reported yields for similar anthraquinone diimino bis-sulfonamide compounds range from 60% to 85%, depending on reaction time and purity of starting materials.
Purity is typically confirmed by NMR, IR spectroscopy, and elemental analysis, showing characteristic sulfonamide S=O stretching and anthraquinone carbonyl peaks.
Analytical Data Table
Summary of Preparation Methodology
| Stage | Description | Key Points |
|---|---|---|
| Anthraquinone functionalization | Amination at 3,3' positions using cyclohexylamine | Requires heat and polar aprotic solvent |
| Sulfonamide bond formation | Reaction with 2,4,6-trimethylbenzenesulfonyl chloride | Performed under base and low temperature |
| Purification | Recrystallization or chromatography | Ensures high purity for characterization |
Q & A
Q. What synthetic methodologies are commonly employed for preparing this benzenesulfonamide derivative?
The compound is synthesized via a multi-step approach:
- Step 1 : React 4-fluorobenzenesulfonyl chloride with prop-2-yn-1-amine in dichloromethane using sodium hydroxide to form an alkyne intermediate.
- Step 2 : Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide derivative, CuSO₄·5H₂O, and sodium ascorbate in acetone/water.
- Purification : Column chromatography (hexane/EtOAc = 9:1) isolates the final product. This method ensures regioselectivity and high yield .
Q. How is structural characterization of this compound achieved in academic research?
Researchers use:
- NMR spectroscopy : To confirm the presence of cyclohexyl protons (δ 1.2–2.0 ppm) and aromatic/anthraquinone protons (δ 6.8–8.5 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR spectroscopy : To identify sulfonamide S=O stretches (~1350 cm⁻¹) and anthraquinone C=O stretches (~1670 cm⁻¹) .
Q. What methods are recommended for assessing purity in benzenesulfonamide derivatives?
- HPLC : Using a C18 column with acetonitrile/water mobile phase (70:30) at 254 nm.
- TLC : Hexane/EtOAc (7:3) to monitor reaction progress.
- Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational models resolve contradictions in toxicity profiles of benzenesulfonamide analogs?
- ProTox-II and GUSAR : Predict acute toxicity (e.g., LD₅₀) by analyzing lipophilicity (logP) and hydrogen-bonding capacity. For example, derivatives with logP > 3.5 show higher intraperitoneal toxicity due to membrane permeability .
- Dose-dependent discrepancies : Compound 24 exhibits lower oral toxicity than derivative 21 due to reduced intestinal absorption (QikProp permeability < 10 nm/s) .
Q. What strategies optimize interactions between this compound and target proteins like Smyd3?
- Docking simulations : Use AutoDock Vina to identify binding pockets. The anthraquinone diimino group forms π-π interactions with Smyd3’s Phe-179, while sulfonamide groups hydrogen-bond with Lys-204 .
- Mutagenesis studies : Replace Lys-204 with alanine to validate hydrogen-bonding necessity for inhibitory activity .
Q. How can researchers design derivatives with enhanced solubility without compromising bioactivity?
- Substituent modification : Introduce polar groups (e.g., -SO₃H or -OH) at the 2,4,6-trimethylbenzene moiety.
- Salt formation : Disodium salts of sulfonated analogs (e.g., CAS 72243-90-4) improve aqueous solubility (>50 mg/mL) while retaining anticancer activity .
Q. How should conflicting NMR data from synthetic intermediates be resolved?
- Variable-temperature NMR : Resolve overlapping peaks by analyzing spectra at 298 K vs. 323 K.
- COSY and HSQC : Assign ambiguous protons (e.g., diastereotopic cyclohexyl CH₂ groups) through coupling correlations .
Q. What role do substituents play in modulating this compound’s biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
